molecular formula C23H22FN5O2S B2601485 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)ethan-1-one CAS No. 1115881-94-1

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)ethan-1-one

Cat. No.: B2601485
CAS No.: 1115881-94-1
M. Wt: 451.52
InChI Key: INPJHKBXHXVKJQ-UHFFFAOYSA-N
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Description

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)ethan-1-one is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a pyrimidoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)ethan-1-one typically involves multiple steps, starting with the preparation of the piperazine and pyrimidoindole intermediates. The key steps include:

    Formation of the Piperazine Intermediate: The piperazine ring is substituted with a 2-fluorophenyl group through nucleophilic substitution reactions.

    Synthesis of the Pyrimidoindole Moiety: The pyrimidoindole structure is synthesized through a series of cyclization reactions involving indole and pyrimidine precursors.

    Coupling Reaction: The final step involves coupling the piperazine intermediate with the pyrimidoindole moiety using appropriate coupling reagents and conditions, such as the use of thiol-based linkers and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and indole moieties, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)ethan-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including its interactions with various biological targets such as enzymes and receptors.

    Medicine: The compound is explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer, neurological disorders, and infectious diseases.

    Industry: It may be used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and function. For example, it may inhibit poly (ADP-ribose) polymerase (PARP) in cancer cells, leading to increased DNA damage and cell death .

Comparison with Similar Compounds

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[(8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O2S/c1-31-15-6-7-18-16(12-15)21-22(27-18)23(26-14-25-21)32-13-20(30)29-10-8-28(9-11-29)19-5-3-2-4-17(19)24/h2-7,12,14,27H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPJHKBXHXVKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2N=CN=C3SCC(=O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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